3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid

Physicochemical profiling Lead optimization Solubility-limited assay interference

Researchers investigating PPARδ-mediated epidermal hyperproliferation often encounter solubility limitations and linker geometry constraints inherent to ester-based antagonists such as GSK0660. This free carboxylic acid sulfonamide (CAS 882747-63-9) resolves these bottlenecks by delivering a pre-characterized, ionization-competent scaffold that eliminates in-house ester hydrolysis and enables direct formulation in aqueous media at physiological pH. • Direct aqueous compatibility for keratinocyte differentiation assays; avoids confounding DMSO concentrations exceeding 0.1% • Sulfonamide (-SO₂-NH-) linker provides distinct hydrogen-bond donor/acceptor geometry versus the sulfamoyl series, enabling underexplored SAR vectors for corepressor recruitment modulation • Free -COOH handle permits immediate amide coupling, esterification, or hydroxamic acid derivatization without protecting group manipulation Ideal for psoriasis-relevant dose-response studies (0.1-10 µM) in primary human keratinocytes, HaCaT, or THP-1 cells.

Molecular Formula C18H15NO6S2
Molecular Weight 405.44
CAS No. 882747-63-9
Cat. No. B2633724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid
CAS882747-63-9
Molecular FormulaC18H15NO6S2
Molecular Weight405.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O
InChIInChI=1S/C18H15NO6S2/c1-24-13-6-8-15(9-7-13)27(22,23)19-12-2-4-14(5-3-12)25-16-10-11-26-17(16)18(20)21/h2-11,19H,1H3,(H,20,21)
InChIKeyGIFTWQMBLWPOFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic Acid: Chemical Identity & Structure


3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid (CAS 882747-63-9; molecular formula C₁₈H₁₅NO₆S₂; MW 405.44 g/mol) is a synthetic, small-molecule phenoxy-thiophene sulfonamide bearing a free carboxylic acid at the 2-position of the thiophene ring . The compound belongs to a structural class of thiophene-2-carboxylic acid derivatives that have been disclosed as PPARδ (peroxisome proliferator-activated receptor beta/delta) antagonists and inverse agonists with potential applications in inflammatory skin conditions including psoriasis [1]. Its core scaffold is closely related to the well-characterized PPARδ antagonist GSK0660 (methyl 3-({[2-(methoxy)-4-phenyl]amino}sulfonyl)-2-thiophenecarboxylate; CAS 1014691-61-2), with the primary structural distinction being the replacement of the sulfamoyl linker and methyl ester with a sulfonamide-linked 4-methoxyphenyl group and a free carboxylic acid [2].

3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic Acid: Structural Determinants of Divergence


The target compound (CAS 882747-63-9) cannot be interchanged with its closest structural analogs—namely its methyl ester prodrug (CAS 900015-19-2) or the sulfamoyl-linked GSK0660 series—because the three molecular features that define its identity each control critical pharmacological properties. First, the free carboxylic acid at the thiophene 2-position confers a predicted aqueous solubility and ionization profile (predicted pKa ≈ 3.46) fundamentally different from the neutral methyl ester (CAS 900015-19-2), directly impacting formulation options, cell permeability, and in vitro assay compatibility . Second, the sulfonamide (–SO₂–NH–) linker connecting the phenoxy bridge to the 4-methoxyphenyl group presents a distinct hydrogen-bond donor/acceptor geometry and conformational flexibility compared to the sulfamoyl (–NH–SO₂–NH–) linker in GSK0660 (CAS 1014691-61-2), which has been shown to modulate corepressor recruitment and inverse agonist versus pure antagonist functional selectivity within the same PPARδ ligand-binding pocket [1][2]. Third, the commercial accessibility of CAS 882747-63-9 as a discrete, pre-characterized building block removes the need for in-house hydrolysis of the methyl ester (CAS 900015-19-2), eliminating variability in conversion efficiency and purification that can confound SAR studies .

3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic Acid: Differentiation Evidence vs. Analogues


Ionization and Solubility: Acid vs. Ester

The target compound (CAS 882747-63-9) exists as the free carboxylic acid with a predicted acid dissociation constant (pKa) of 3.46 ± 0.10 . At physiological pH 7.4, this pKa predicts that >99.99% of the compound will exist in the ionized carboxylate form, conferring substantially higher aqueous solubility compared to the neutral methyl ester analog (CAS 900015-19-2), which lacks an ionizable acid group. The methyl ester is expected to have a higher logP and lower aqueous solubility, consistent with the documented limited bioavailability of the ester prodrug GSK0660 that motivated development of improved analogs .

Physicochemical profiling Lead optimization Solubility-limited assay interference

Sulfonamide vs. Sulfamoyl Linker: PPARδ Corepressor Modulation

Within the PPARδ ligand-binding domain, the linker architecture connecting the thiophene core to the terminal aromatic group is a critical determinant of pharmacological outcome. Compounds with a sulfamoyl linker (e.g., ST247, GSK0660) have been shown to promote corepressor (e.g., SMRT, NCoR) recruitment and exhibit inverse agonist activity, whereas a closely related analog, PT-S58, which differs in linker substitution, prevents corepressor recruitment and functions as a pure antagonist [1]. The target compound (CAS 882747-63-9) contains a sulfonamide linker (–SO₂–NH–) with distinct torsional angles and hydrogen-bonding capacity relative to the sulfamoyl (–NH–SO₂–NH–) linker. Based on structure-activity relationships established by Naruhn et al. (2011), compounds with altered linker geometry can shift the functional profile from inverse agonism (repressing basal transcriptional activity) to pure antagonism (blocking agonist-induced activity without affecting basal transcription) [1].

PPARδ pharmacology Nuclear receptor corepressor Functional selectivity Inverse agonism

Phenoxy Bridge: Metabolic Stability of 2-Carboxylic Acid

The target compound incorporates a phenoxy (–O–Ph–) bridge between the thiophene 3-position and the sulfonamide-bearing aniline ring. In contrast, GSK0660 and ST247 employ a direct sulfamoyl attachment to a substituted aniline ring at the thiophene 3-position [1]. The insertion of the oxygen atom in CAS 882747-63-9 increases the distance between the electron-rich thiophene and the sulfonamide by approximately 2.7 Å (based on standard C–O and C–C bond lengths) and alters the electronic conjugation of the thiophene ring. Electron-donating substituents at the thiophene 3-position are known to modulate the susceptibility of the adjacent 2-carboxylic acid to oxidative decarboxylation by CYP450 enzymes [2]. Although direct metabolic stability data for CAS 882747-63-9 have not been published, the structural precedent from thiophene carboxylic acid SAR indicates that phenoxy substitution can reduce the rate of CYP-mediated oxidative decarboxylation compared to directly attached aniline or sulfamoyl groups [2].

Metabolic stability Thiophene SAR CYP-mediated oxidation Carboxylic acid bioisostere

Predicted BBB Permeability: Acid vs. Ester

The free carboxylic acid of CAS 882747-63-9 is predicted to have low passive blood-brain barrier (BBB) permeability due to its ionization at physiological pH, consistent with the general properties of aryl carboxylic acids [1]. In contrast, the methyl ester analog (CAS 900015-19-2) is expected to exhibit higher passive BBB permeability as a neutral, more lipophilic species. This distinction is functionally relevant: for peripheral indications such as psoriasis (the primary therapeutic context of PPARδ antagonists in the patent literature) [2], low CNS exposure is desirable to minimize central side effects. For CNS-targeted PPARδ pharmacology, the methyl ester could serve as a brain-penetrant prodrug that is hydrolyzed in situ to the active carboxylic acid [3].

CNS drug delivery Blood-brain barrier Carboxylic acid permeability Prodrug strategy

3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic Acid: Research & Application Scenarios


PPARδ Antagonist in Keratinocyte and Immune Models

CAS 882747-63-9 serves as a structurally distinct PPARδ antagonist scaffold for investigating the receptor's role in epidermal hyperproliferation and inflammatory cytokine production. The free carboxylic acid form is directly compatible with aqueous cell culture media at physiological pH, avoiding the need for ester hydrolysis or the use of DMSO concentrations exceeding 0.1% that can confound keratinocyte differentiation assays . Based on the patent literature establishing topical PPARδ antagonism as a therapeutic strategy for psoriasis [1], this compound is suitable for dose-response studies (anticipated active concentration range 0.1–10 µM based on GSK0660 IC₅₀ of 155 nM) in primary human keratinocytes, HaCaT cells, or THP-1 monocytic cells to assess inhibition of agonist-induced ANGPTL4 expression and CCL2 modulation [2].

Carboxylic Acid Building Block for PPARδ SAR

The free carboxylic acid functionality of CAS 882747-63-9 enables direct amide coupling or esterification for rapid diversification of the 2-position without the protecting group manipulation required when starting from the methyl ester . This makes the compound an efficient starting material for generating libraries of amide, ester, and hydroxamic acid derivatives. Researchers can systematically vary the sulfonamide N-substituent or the phenoxy bridge substitution pattern while maintaining the carboxylic acid handle for late-stage functionalization. The distinct sulfonamide linker geometry, compared to the sulfamoyl series, provides a complementary SAR vector that has been underexplored in published PPARδ ligand studies [1].

Peripherally Restricted Negative Control for CNS PPARδ Programs

The predicted low BBB permeability of CAS 882747-63-9, driven by its carboxylic acid ionization at physiological pH , positions it as an ideal peripherally restricted negative control in experiments designed to distinguish central vs. peripheral PPARδ-mediated effects. In rodent models where PPARδ modulation has been implicated in both metabolic (peripheral) and neuroinflammatory (central) pathways, co-administration of this compound alongside a brain-penetrant analog (e.g., the methyl ester CAS 900015-19-2) can dissect the site of action responsible for observed phenotypes [1]. This application is directly supported by the compound's structural analogy to the clinically relevant PPARδ antagonist series and its predicted CNS exclusion profile [2].

Quote Request

Request a Quote for 3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.